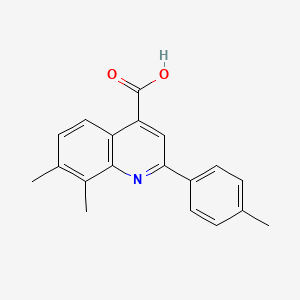

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nano zinc oxide as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them environmentally friendly .

Análisis De Reacciones Químicas

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include molecular iodine, ethanol, and nano zinc oxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies highlight the anticancer potential of 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid:

- Cytotoxicity : In vitro assays demonstrate significant antiproliferative activity against various cancer cell lines, with an IC50 value of approximately 3.39 µM , showing enhanced potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .

- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating p53 and caspase pathways. Specifically, it increases p53 expression by 7.4-fold and initiator caspase 9 by 8.7-fold compared to controls .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity:

- Fungal Strains : The MIC values against Candida albicans range from 16.69 to 78.23 µM , suggesting potential for treating fungal infections .

Case Studies

Several case studies have been conducted to evaluate the biological activities of quinoline derivatives, including:

- Anticancer Study : A study involving multiple quinoline derivatives indicated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against specific cancer cell lines.

- Antibacterial Screening : A comprehensive screening revealed that modifications on the phenyl ring significantly influenced antibacterial potency, with certain substitutions leading to improved activity.

- Antifungal Evaluation : Research showed that structural modifications could enhance antifungal properties against resistant strains .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

Mecanismo De Acción

The mechanism of action of 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit the growth of parasites by interfering with their DNA synthesis and repair mechanisms . The exact molecular targets and pathways involved in its action are still under investigation.

Comparación Con Compuestos Similares

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Quinoline: The parent compound with a simpler structure and broader applications in various fields.

Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

Quinolinyl-pyrazoles: Compounds with additional pyrazole rings that exhibit enhanced pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a quinoline ring system substituted with methyl and phenyl groups, which contribute to its pharmacological properties. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

The compound's molecular structure can be represented as follows:

- Molecular Formula : C17H17N1O2

- Molecular Weight : 281.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity, which leads to therapeutic effects. The compound's structure allows it to fit into the active sites of these targets, effectively blocking their normal function.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, this compound showed promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to established antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin: 16 |

| Escherichia coli | 64 | Gentamicin: 32 |

| Methicillin-resistant S. aureus | 128 | - |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, revealing IC50 values that indicate significant cytotoxic effects on cancer cells .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

- Antitubercular Activity : A series of studies focused on modified quinoline derivatives demonstrated that compounds similar to this compound exhibited potent inhibitory activity against Mycobacterium tuberculosis. The structural modifications influenced their binding affinity to DNA gyrase, a critical enzyme for bacterial replication .

- Proteomics Applications : In proteomics research, this compound has been utilized to study protein interactions and functions due to its ability to selectively bind to proteins involved in disease pathways.

Propiedades

IUPAC Name |

7,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-7-14(8-5-11)17-10-16(19(21)22)15-9-6-12(2)13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVBZSLEPTROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.